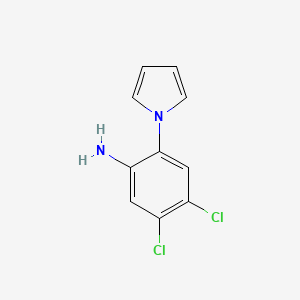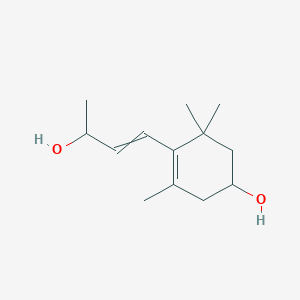![molecular formula C16H15N3O3 B8460964 4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine CAS No. 286371-71-9](/img/structure/B8460964.png)
4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine
概要
説明
4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine is an organic compound with the molecular formula C17H16N2O3 It is a derivative of quinazoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine typically involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
Starting Materials: 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol.
Reaction Conditions: The reaction is usually conducted in the presence of a base such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or methanol.
Procedure: The mixture is heated to a specific temperature, typically around 100-150°C, for several hours to facilitate the reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and efficiency.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a scaffold for designing kinase inhibitors.
Biological Research: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, particularly kinases, by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
- 4-(6,7-Dimethoxyquinolin-4-yloxy)aniline
- 4-(6,7-Dimethoxyquinazolin-4-yloxy)phenol
- 4-(6,7-Dimethoxyquinazolin-4-yloxy)thiol
Uniqueness
4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it valuable in medicinal chemistry research.
特性
CAS番号 |
286371-71-9 |
|---|---|
分子式 |
C16H15N3O3 |
分子量 |
297.31 g/mol |
IUPAC名 |
4-(6,7-dimethoxyquinazolin-4-yl)oxyaniline |
InChI |
InChI=1S/C16H15N3O3/c1-20-14-7-12-13(8-15(14)21-2)18-9-19-16(12)22-11-5-3-10(17)4-6-11/h3-9H,17H2,1-2H3 |
InChIキー |
ZLVVYBNEDMWIRX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)N)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,3S,5R,6S)-2-amino-3-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B8460888.png)
![Butyl 4-[2-(2-methylbutan-2-yl)hydrazinylidene]pentanoate](/img/structure/B8460901.png)

![9-[4-[5-[6-(1-Phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]phenyl]carbazole](/img/structure/B8460924.png)
![[(2R,3R,4R)-3-benzoyloxy-4-fluoro-5-hydroxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B8460929.png)

![[1,2,3]Triazol-2-yl-acetic acid hydrazide](/img/structure/B8460940.png)






